4-chloro-8-fluorocinnoline
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Overview
Description
4-Chloro-8-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It is a derivative of cinnoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The presence of chlorine and fluorine atoms in the 4th and 8th positions, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-fluorocinnoline can be achieved through various methods, including cyclization and cross-coupling reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-chloro-3-fluoroaniline with suitable reagents can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while cross-coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Chloro-8-fluorocinnoline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-8-fluorocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-8-fluorocinnoline can be compared with other similar compounds, such as:
- 4-Chloro-8-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
- 4-Amino-8-fluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-chloro-8-fluoroquinoline is used as an intermediate in organic synthesis, while 4-amino-8-fluoroquinoline has potential biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Properties
CAS No. |
1889920-94-8 |
---|---|
Molecular Formula |
C8H4ClFN2 |
Molecular Weight |
182.6 |
Purity |
0 |
Origin of Product |
United States |
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